methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate - 1803587-95-2

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Catalog Number: EVT-1723049
CAS Number: 1803587-95-2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate

Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-indazole containing a phenyl group at position 4 and hydroxyl groups at positions 3 and 6. The crystal structure of this compound reveals the presence of intermolecular and intramolecular hydrogen bonds. []

Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-indazole structure with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Both compounds also possess a carboxylate ester substituent on the tetrahydropyrazole ring, although the exact position and alkyl group of the ester vary. The presence of additional substituents and their positioning differentiates the two structures. []

3a-Alkyl-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ones

Compound Description: This group of compounds represents a series of 3,3a,4,5,6,7-hexahydro-2H-indazol-3-ones with various alkyl substituents at the 3a position. These compounds were synthesized asymmetrically starting from pimelyl dichloride and (-)-menthol. []

Ethyl 6-hydroxy-6-methyl-3-(2-oxo-2-phenylethoxy)-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-indazole featuring phenyl groups at positions 3 and 4, a hydroxyl group at position 6, and a 2-oxo-2-phenylethoxy group at position 3. It was found to exhibit antimicrobial activity. []

Relevance: Similar to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, this compound shares the 4,5,6,7-tetrahydro-1H-indazole core structure. Both compounds feature a carboxylate ester substituent on the tetrahydropyrazole ring, although the position and specific alkyl group differ. This compound contains additional phenyl and oxygen-containing substituents, differentiating it from the simpler structure of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

5-Methyl-4,5,6,7-Tetrahydro-1H-Indazole

Compound Description: This compound represents the core structure of the 4,5,6,7-tetrahydro-1H-indazole family with a single methyl substituent at position 5. The study on this compound highlighted its unique properties in the solid state. []

Relevance: This compound represents the core structure of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, with the only difference being the presence of the carboxylate ester substituent at the 7-position in the latter. []

3,t-6-Dihydroxy-t-5-methoxycarbonyl-c-6-methyl-r-4-phenyl-4,5,6,7-tetrahydro-1H-indazole

Compound Description: This 4,5,6,7-tetrahydro-1H-indazole derivative possesses a phenyl group at position 4, hydroxyl groups at positions 3 and 6, and a methoxycarbonyl group at position 5. The crystal structure demonstrates the formation of dimers through intermolecular hydrogen bonding. []

(-)-(R)-5-[(1-Methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron)

Compound Description: This compound, known as ramosetron (YM060), is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist. It contains a tetrahydrobenzimidazole core structure with an (R)-configuration at the chiral center. []

Relevance: While sharing some structural similarities with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, such as the presence of a nitrogen-containing heterocycle and a carboxylate group, ramosetron differs significantly in its core structure. It is based on a tetrahydrobenzimidazole rather than the tetrahydroindazole found in the target compound. Additionally, ramosetron possesses a complex indole-containing substituent not present in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-ones and 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo [4,3-c]azepin-4-ones

Compound Description: These two groups of compounds are isomeric lactams derived from 4,5,6,7-tetrahydro-1H-4-indazolones. They differ in the position of the carbonyl group within the seven-membered azepine ring. []

Relevance: While both methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate and these compounds share a pyrazole moiety, their core structures differ significantly. The 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-ones and 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepin-4-ones incorporate a seven-membered azepine ring fused to the pyrazole, whereas methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate features a six-membered tetrahydroindazole ring. Additionally, the presence of a carboxylate group in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate differentiates it from these lactam derivatives. []

(+)-(5S)-4,5,6,7-Tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO R82150)

Compound Description: TIBO R82150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits activity against HIV-1. It features a complex fused ring system consisting of imidazo[4,5,1-jk][1,4]benzodiazepine scaffold with a thione group. []

Relevance: This compound, while containing a nitrogen-containing heterocycle, is structurally distinct from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. TIBO R82150 features a completely different fused ring system compared to the tetrahydroindazole core of the target compound. Additionally, the presence of specific substituents like the 3-methyl-2-butenyl group and the thione group further differentiates it from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Compound Description: This compound is a tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivative synthesized via a multicomponent condensation reaction. It possesses a bromo, hydroxy, and methoxy substituted phenyl ring at the 5-position. []

Relevance: Despite both having a methyl group at the same relative position on their respective heterocyclic cores, this compound is structurally different from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. This compound is based on a tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine core, significantly different from the tetrahydroindazole core of the target compound. The presence of the bromo, hydroxy, and methoxy substituted phenyl ring further distinguishes it from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

1,2-Ethanediyl bis[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-1H-inden-1-ylidene] difluorotitanium

Compound Description: This organometallic compound is a precatalyst for the hydrosilation of carbon–heteroatom double bonds. It contains two 4,5,6,7-tetrahydro-1H-inden-1-ylidene ligands coordinated to a central titanium atom. []

Relevance: This compound, while sharing the 4,5,6,7-tetrahydro ring system with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, is structurally quite different. Firstly, it lacks the pyrazole ring present in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Secondly, it is an organometallic compound with titanium as the central atom, coordinated to two organic ligands, a characteristic absent in the target compound. []

1-Methyl-5-aryl-3-[(E)-2-arylethenyl]-4,5-dihydro-1H-pyrazoles and 2-Methyl-3-aryl-7-[(E)-arylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-indazoles

Compound Description: These two series of compounds, synthesized via microwave irradiation, represent pyrazole and indazole derivatives, respectively, with varying aryl substituents. The pyrazole derivatives feature a dihydro-1H-pyrazole core, while the indazole derivatives have a hexahydro-2H-indazole core. []

Methyl‐8‐(2‐furyl)‐5‐methyl‐1,3‐dioxo‐3,3a,4,6,8,9,9a,9b‐octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate

Compound Description: This compound represents a complex fused heterocyclic system incorporating a furo[3,4-f]isoquinoline scaffold with multiple substituents, including a methyl carboxylate group. NMR studies revealed the presence of two rotational conformers (rotamers) for this compound. []

Relevance: Although both this compound and methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate possess a methyl carboxylate group and a nitrogen-containing heterocycle, their core structures are vastly different. This compound features a furo[3,4-f]isoquinoline core, contrasting with the tetrahydroindazole core of the target compound. The presence of a furan ring, a ketone group, and a 2-furyl substituent further distinguishes this compound from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

Ethyl 5″-(2,4-dichlorophenyl)-1′-methyl-4-carboxylic acid methyl ester-2,3″-dioxo-2,3,2″,3″-tetrahydro-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2″-thiazolo[3″,2″-a]-pyrimidine-6″-carboxylate

Compound Description: This complex molecule consists of multiple fused rings, including indole, pyrrolidine, and thiazolo[3,2-a]pyrimidine moieties, connected through two spiro junctions. The crystal structure analysis reveals the presence of intermolecular hydrogen bonding. []

Relevance: Despite both compounds containing a carboxylate group, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is structurally very different from this compound. This compound possesses a complex multi-ring system featuring a spiro connection, while methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate has a simpler tetrahydroindazole core structure. Additionally, the presence of chlorine atoms and other functional groups like ketones and a thioether further distinguishes this compound from the target compound. []

(+/-)-Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-6-carboxylate hydrochloride (OM-853)

Compound Description: OM-853 is a vincamine analog that exhibits an effect on the metabolism and function of cerebral serotonin (5-HT) neurons. It possesses a tetrahydro-1H-indolo[3,2,1-de][1,5]naphthyridine core with a methyl carboxylate group at the 6-position. []

Relevance: Although both compounds share a methyl carboxylate group, they differ significantly in their core structures. This compound features a tetrahydro-1H-indolo[3,2,1-de][1,5]naphthyridine core, which is more complex compared to the simpler tetrahydroindazole core of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Moreover, OM-853 includes a fused indole ring system absent in the target compound. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 acts as a Toll-like receptor (TLR) 7 and TLR8 antagonist and is under investigation for the treatment of systemic autoimmune diseases. It contains a unique pyrazolo[4,3-c]pyridine core structure with a bicyclo[2.2.2]octane moiety and a morpholine carboxamide group. []

Relevance: Despite both compounds featuring a pyrazole ring, MHV370 differs significantly from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate in its core structure and overall complexity. MHV370 is based on a pyrazolo[4,3-c]pyridine scaffold and incorporates a bicyclo[2.2.2]octane unit and a morpholine carboxamide group, features not present in the simpler methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate structure. []

Ethyl 4-Methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and Ethyl 6-Methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: These compounds are products of a reaction between ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and thiophenolates. They represent different ring expansion and nucleophilic substitution products. []

Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems, including pyrido[4,3-d]pyrimidine, pyrimido[4,5-d]pyridazine, and thiazolo[3,4-c]pyrimidine derivatives. []

Relevance: This compound shares a close structural resemblance to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, both containing a six-membered heterocycle and a carboxylate ester substituent. The key difference lies in the nitrogen arrangement within the heterocycle. This compound features a pyrimidine ring, whereas methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate contains an indazole ring. []

Ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates

Compound Description: These compounds, synthesized from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, represent a series of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives with variations at the 3-position. []

Relevance: Although both methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate and these compounds contain a carboxylate group and a nitrogen-containing heterocycle, they significantly differ in their core structures. These compounds feature a pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine scaffold, incorporating a thiophene ring and a pyridine ring fused to the pyrimidine core. In contrast, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate possesses a simpler tetrahydroindazole core. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This group of compounds, featuring a pyrazole ring linked to a theophylline moiety, was synthesized and investigated for their antioxidant and anti-inflammatory properties. Compounds with a phenylalyl radical at the 7-position of the theophylline showed promising results in inhibiting lipid peroxidation. []

Relevance: Despite both containing a pyrazole ring and a carboxylate group, this group of compounds differs significantly from methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate in their core structure and overall complexity. These compounds have a pyrazole directly linked to a theophylline moiety, a structural feature absent in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Furthermore, the presence of arylalkyl or alkenyl substituents on the theophylline ring adds another layer of structural complexity absent in the simpler target compound. []

6-Acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters

Compound Description: This series of compounds, incorporating a tetrazolo[1,5-a]pyrimidine core, were synthesized by reacting 4-aryl-2,4-dioxobutanoic acids or their methyl esters with 1H-tetrazol-5-amine and aromatic aldehydes. The reaction conditions and substituents on the aromatic rings influenced the product formation. []

Relevance: While sharing some structural similarities with methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, such as a six-membered heterocycle and a carboxyl group, these compounds differ significantly in their core structures. They are based on a tetrazolo[1,5-a]pyrimidine scaffold, which incorporates a tetrazole ring fused to a pyrimidine ring, a feature absent in methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. Additionally, the presence of acyl and aryl substituents further distinguishes them from the simpler structure of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. []

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2′(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 is a prodrug-type angiotensin II receptor antagonist that is metabolized into its active form, 606A. It exhibits potent antihypertensive effects and is more potent than losartan. []

Relevance: Although both compounds possess a carboxylate group and a nitrogen-containing heterocycle, TA-606 differs significantly in its core structure and complexity compared to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate. TA-606 features a tetrahydroimidazo[4,5-c]pyridine core and contains a complex biphenyl substituent with a tetrazole ring, structural features absent in the simpler methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate structure. []

Properties

CAS Number

1803587-95-2

Product Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

XXWSKIHMZYFOME-UHFFFAOYSA-N

SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.